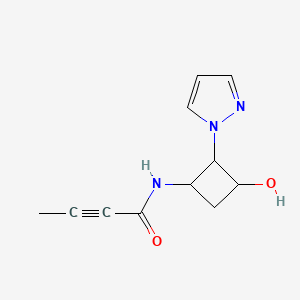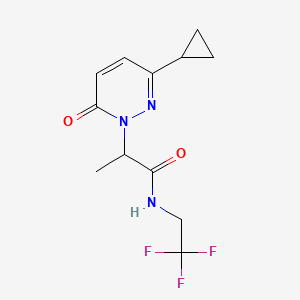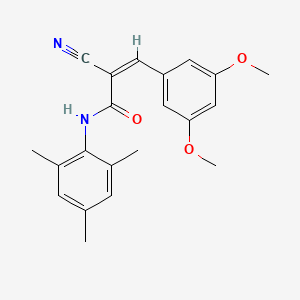
Methyl 4-(cyanocarbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(cyanocarbamoyl)benzoate: is an organic compound with the molecular formula C10H8N2O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanocarbamoyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of methyl 4-(cyanocarbamoyl)benzoate typically begins with the esterification of 4-(cyanocarbamoyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Cyanoacetylation: Another method involves the cyanoacetylation of methyl 4-aminobenzoate. This reaction is performed by treating methyl 4-aminobenzoate with cyanoacetic acid in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 4-(cyanocarbamoyl)benzoate can undergo nucleophilic substitution reactions, where the cyanocarbamoyl group can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Hydrolysis: Hydrolysis of this compound in acidic or basic conditions yields 4-(cyanocarbamoyl)benzoic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Various substituted benzoates.
Reduction: 4-(aminocarbamoyl)benzoate.
Hydrolysis: 4-(cyanocarbamoyl)benzoic acid.
Applications De Recherche Scientifique
Chemistry: Methyl 4-(cyanocarbamoyl)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and polymers. It is also employed in the production of specialty chemicals for various applications.
Mécanisme D'action
The mechanism of action of methyl 4-(cyanocarbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocarbamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This modulation can lead to changes in biochemical pathways, resulting in the desired therapeutic or industrial effect.
Comparaison Avec Des Composés Similaires
Methyl 4-cyanobenzoate: Similar structure but lacks the carbamoyl group.
Methyl 4-aminobenzoate: Contains an amino group instead of the cyanocarbamoyl group.
Methyl 4-formylbenzoate: Contains a formyl group instead of the cyanocarbamoyl group.
Uniqueness: Methyl 4-(cyanocarbamoyl)benzoate is unique due to the presence of both ester and cyanocarbamoyl functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with diverse properties.
Propriétés
IUPAC Name |
methyl 4-(cyanocarbamoyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-4-2-7(3-5-8)9(13)12-6-11/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLLBLHOMFWDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![METHYL 4-[(2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE](/img/structure/B2391185.png)



![N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2391192.png)
![N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2391195.png)
![N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2391197.png)


![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2391202.png)
